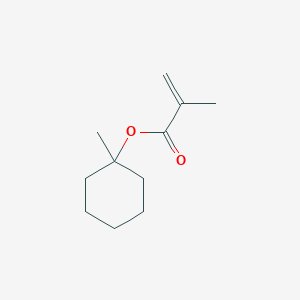

1-Methylcyclohexyl methacrylate

Description

Overview of 1-Methylcyclohexyl Methacrylate (B99206) in Polymer Science

In the realm of polymer science, 1-Methylcyclohexyl methacrylate serves as a crucial monomer for the synthesis of polymers with tailored properties. smolecule.com Its polymerization, typically initiated by free radicals, leads to the formation of poly(1-methylcyclohexyl methacrylate). smolecule.com This polymer is noted for its potential applications in various fields, including coatings, adhesives, and biomedical materials. smolecule.com The bulky 1-methylcyclohexyl group influences the polymer's properties, such as its glass transition temperature (Tg), mechanical strength, and thermal stability. The ester bond within the monomer structure can undergo hydrolysis under acidic or basic conditions, breaking down into methacrylic acid and 1-methylcyclohexanol (B147175). smolecule.com

The synthesis of 1-Methylcyclohexyl methacrylate is typically achieved through the esterification of methacrylic acid with 1-methylcyclohexanol. smolecule.comgoogle.com This reaction is often catalyzed by an acid, such as sulfuric acid, and is carried out under an inert atmosphere to prevent unwanted side reactions like oxidation. smolecule.com Industrial production methods generally mirror this laboratory-scale synthesis, but are scaled up to meet larger demands. smolecule.com

Academic Significance and Research Trajectories

The academic significance of 1-methylcyclohexyl methacrylate lies in its utility as a model monomer for investigating the structure-property relationships of polymers. Researchers are actively exploring how the incorporation of this bulky cycloaliphatic monomer into polymer chains affects their physical and chemical characteristics.

Current research trajectories are focused on several key areas:

Copolymerization: A significant area of investigation involves the copolymerization of 1-methylcyclohexyl methacrylate with other monomers, such as methyl methacrylate (MMA). researchgate.netbangor.ac.uk This approach aims to create copolymers with a finely tuned balance of properties, such as enhanced heat resistance and specific mechanical characteristics. researchgate.netbangor.ac.uk For instance, copolymerizing with MMA can lead to resins with higher glass transition temperatures compared to pure poly(methyl methacrylate) (PMMA). researchgate.net

Controlled Polymerization Techniques: Researchers are applying controlled polymerization methods, like atom transfer radical polymerization (ATRP), to synthesize poly(1-methylcyclohexyl methacrylate) with well-defined molecular weights and narrow molecular weight distributions. cmu.edu This level of control is crucial for creating materials with predictable and reproducible properties for high-performance applications.

Novel Applications: The unique properties of polymers derived from 1-methylcyclohexyl methacrylate are paving the way for new applications. These include the development of advanced coatings with superior durability and the creation of biocompatible materials for use in medical devices and drug delivery systems. smolecule.com Furthermore, its use as a cold flow improver in biodiesel blends is also being explored. smolecule.com

The ongoing research into 1-methylcyclohexyl methacrylate and its polymers promises to expand their utility and contribute to the development of next-generation materials with enhanced performance characteristics.

Properties of Poly(cyclohexyl methacrylate)

| Property | Value |

| Form | Powder sigmaaldrich.com |

| Average Molecular Weight (Mw) | ~65,000 by GPC sigmaaldrich.com |

| Refractive Index (n20/D) | 1.5065 (lit.) sigmaaldrich.com |

| Glass Transition Temperature (Tg) | 104 °C sigmaaldrich.com |

| Density | 1.1 g/mL at 25 °C (lit.) sigmaaldrich.com |

This table presents data for the closely related poly(cyclohexyl methacrylate) as a reference for the general properties of polymethacrylates with cyclohexyl groups.

Synthesis of Cyclohexyl Methacrylate

The synthesis of cyclohexyl methacrylate, a related compound, provides insight into the general reaction conditions for producing such esters.

| Parameter | Details |

| Reactants | Cyclohexanol, Methacrylic Acid google.com |

| Solvent | Cyclohexane, Toluene (B28343), or Benzene google.com |

| Catalyst | p-Toluenesulfonic acid, Solid super acid, Methanesulfonic acid, or Concentrated sulfuric acid google.com |

| Polymerization Inhibitor | p-Hydroxyanisole, Hydroquinone (B1673460), or Copper sulfate (B86663) google.com |

| Auxiliary Polymerization Inhibitor | Hypophosphorous acid, Copper acetate, Cuprous chloride, or Sodium bicarbonate google.com |

| Reaction Condition | Heated to reflux google.com |

Structure

3D Structure

Properties

IUPAC Name |

(1-methylcyclohexyl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-9(2)10(12)13-11(3)7-5-4-6-8-11/h1,4-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHPSYROQDMVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1(CCCCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 1 Methylcyclohexyl Methacrylate

Esterification Reactions for 1-Methylcyclohexyl Methacrylate (B99206) Synthesis

The formation of 1-methylcyclohexyl methacrylate is commonly achieved through the esterification of 1-methylcyclohexanol (B147175) with methacrylic acid. This reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, typically facilitated by a catalyst to enhance the reaction rate and yield.

Direct Esterification Protocols

Direct esterification involves the reaction between 1-methylcyclohexanol and methacrylic acid, usually in the presence of an acid catalyst and under conditions that facilitate the removal of water, a byproduct of the reaction, to drive the equilibrium towards the product side. smolecule.com The reaction is typically conducted under an inert atmosphere, such as nitrogen, to prevent the polymerization of the methacrylate monomer. smolecule.com The general reaction is as follows:

CH₂(C(CH₃))COOH + C₆H₁₀(CH₃)OH ⇌ CH₂(C(CH₃))COOC₆H₁₀(CH₃) + H₂O

A typical laboratory-scale synthesis involves heating a mixture of methacrylic acid, 1-methylcyclohexanol, a suitable catalyst, and a polymerization inhibitor. smolecule.com The water formed during the reaction is continuously removed, often by azeotropic distillation with a solvent like toluene (B28343) or by using a Dean-Stark apparatus.

Transesterification Processes

An alternative and often preferred route for the synthesis of higher alkyl methacrylates is the transesterification of a more common and readily available methacrylate ester, such as methyl methacrylate, with the desired alcohol. nih.gov In the case of 1-methylcyclohexyl methacrylate, this involves the reaction of methyl methacrylate with 1-methylcyclohexanol. This method is advantageous as it can often be carried out under milder and near-neutral conditions, which is beneficial for sensitive functional groups. nih.gov The reaction is driven to completion by removing the low-boiling byproduct, methanol (B129727), often as an azeotrope with methyl methacrylate. nih.gov

CH₂(C(CH₃))COOCH₃ + C₆H₁₀(CH₃)OH ⇌ CH₂(C(CH₃))COOC₆H₁₀(CH₃) + CH₃OH

This process is particularly useful for producing high-purity esters.

Catalytic Systems in Synthesis

A variety of catalytic systems are employed to facilitate the synthesis of 1-methylcyclohexyl methacrylate. The choice of catalyst is crucial as it influences the reaction rate, yield, and selectivity.

Acid Catalysts for Direct Esterification: Brønsted and Lewis acids are commonly used for direct esterification. smolecule.com

Sulfuric Acid (H₂SO₄): A conventional and effective catalyst for this process. smolecule.com

Sulfonic Acid-Functionalized Resins: Heterogeneous catalysts like the NKC-9 resin have demonstrated high efficiency. These resins function by protonating the carbonyl oxygen of methacrylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol. smolecule.com An advantage of using solid acid catalysts is the ease of separation from the reaction mixture. researchgate.net

p-Toluenesulfonic Acid (p-TsOH): Another widely used strong acid catalyst in esterification reactions. google.com

Catalysts for Transesterification:

Magnesium(II) bis(2,6-di-tert-butyl-4-methylphenolate) [Mg(OAr)₂]: This metal-based catalyst has been shown to be highly effective for the transesterification of methyl methacrylate with 1-methylcyclohexanol, achieving a high yield of 92% at ambient temperatures (25°C). smolecule.com Its mechanism is thought to involve a four-membered ring transition state that minimizes side reactions. smolecule.com

Transition-Metal Compounds: Other catalysts used for transesterification of methyl methacrylate include dialkyltin oxides, titanium(IV) alkoxides, and zirconium acetoacetate. nih.gov These catalysts allow the reaction to proceed under nearly neutral conditions, which improves selectivity by reducing the formation of by-products like ethers. nih.gov

A comparative overview of the performance of different catalysts in the synthesis of 1-methylcyclohexyl methacrylate is presented below:

| Catalyst | Synthetic Route | Temperature (°C) | Yield (%) | Reaction Time (h) |

| Sulfonic Acid Resin (NKC-9) | Direct Esterification | 110 | 85 | 6 |

| Sulfuric Acid (H₂SO₄) | Direct Esterification | 130 | 78 | 4 |

| Magnesium(II) bis(2,6-di-tert-butyl-4-methylphenolate) | Transesterification | 25 | 92 | 24-48 |

Table 1: Comparative Performance of Catalysts in 1-Methylcyclohexyl Methacrylate Synthesis. smolecule.com

Optimization of Reaction Conditions and Yield

The yield of 1-methylcyclohexyl methacrylate is highly dependent on the optimization of several reaction parameters.

Temperature: The reaction temperature is a critical factor. For direct esterification, temperatures typically range from 80°C to 150°C, with a preferred range of 90°C to 120°C. google.com Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions and polymerization. google.com

Molar Ratio of Reactants: The stoichiometry of the reactants influences the equilibrium position. In direct esterification, the molar ratio of methacrylic acid to 1-methylcyclohexanol can be varied, with ratios from 1:5 to 5:1 being reported for similar systems, and a preferred range of 1:2.5 to 2.5:1. google.com In transesterification, an excess of methyl methacrylate is often used to drive the reaction towards the product. nih.gov

Catalyst Concentration: The amount of catalyst used affects the reaction rate. For acid catalysts in direct esterification, concentrations typically range from 1.0% to 4.0% of the total mass of the reactants. google.com

Reaction Time: The duration of the reaction is adjusted to achieve maximum conversion. For direct esterification, reaction times can range from 1 to 24 hours, with a typical duration of 3 to 12 hours. google.com The sterically bulky 1-methylcyclohexyl group can necessitate longer reaction times, for instance, 24 to 48 hours in the case of transesterification with a magnesium-based catalyst. smolecule.com

Removal of Byproducts: The continuous removal of water in direct esterification or methanol in transesterification is essential to shift the reaction equilibrium and achieve high yields. smolecule.comnih.gov

General Reactivity and Derivatization of 1-Methylcyclohexyl Methacrylate

The primary site of reactivity in 1-methylcyclohexyl methacrylate, beyond its polymerizable double bond, is the ester linkage.

Hydrolytic Pathways of the Ester Bond

The ester bond in 1-methylcyclohexyl methacrylate is susceptible to hydrolysis under both acidic and basic conditions, which results in the cleavage of the ester to yield methacrylic acid and 1-methylcyclohexanol. smolecule.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate, which then collapses to release 1-methylcyclohexanol and the protonated methacrylic acid. The catalytic acid is regenerated in the final step. The reverse of this process is acid-catalyzed esterification. smolecule.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then eliminates the 1-methylcyclohexyloxide ion. The alkoxide is a strong base and subsequently deprotonates the newly formed methacrylic acid, leading to the formation of a carboxylate salt and 1-methylcyclohexanol. This reaction is essentially irreversible because the final deprotonation step is highly favorable. smolecule.com

The rate of hydrolysis can be influenced by factors such as pH and temperature. nih.gov

Addition Reactions with Nucleophiles and Electrophiles

1-Methylcyclohexyl methacrylate, possessing both a carbon-carbon double bond and an ester functional group, can undergo addition reactions with both nucleophiles and electrophiles. The reactivity of the molecule is significantly influenced by the sterically bulky 1-methylcyclohexyl group, which can hinder the approach of reactants to the electrophilic centers of the molecule.

Nucleophilic Addition:

Nucleophilic additions to 1-methylcyclohexyl methacrylate can occur at two primary sites: the carbonyl carbon of the ester group (1,2-addition) or the β-carbon of the α,β-unsaturated system (conjugate or 1,4-addition, also known as Michael addition). The regioselectivity of the attack is largely dependent on the nature of the nucleophile.

Hard nucleophiles , such as Grignard reagents (e.g., phenylmagnesium bromide) and organolithium reagents, are expected to favor 1,2-addition to the carbonyl carbon. This is due to the highly localized charge on the carbanion, leading to a rapid, irreversible attack at the most electrophilic center, the carbonyl carbon. The initial product would be a tertiary alcohol after protonation. However, the significant steric hindrance from the 1-methylcyclohexyl group might impede this reaction.

Soft nucleophiles , such as amines (e.g., piperidine), thiols (e.g., 1-dodecanethiol), and organocuprates, generally favor 1,4-addition (Michael addition). youtube.com In this reaction, the nucleophile adds to the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the conjugate addition product. The steric bulk at the ester position in 1-methylcyclohexyl methacrylate would likely make conjugate addition a more favorable pathway compared to 1,2-addition for many nucleophiles. For instance, the reaction of amines with methacrylates is a known method for the synthesis of β-amino esters. Similarly, thiols can add across the double bond to form thioether derivatives.

Electrophilic Addition:

The carbon-carbon double bond in 1-methylcyclohexyl methacrylate is electron-rich and thus susceptible to attack by electrophiles. A classic example is the addition of halogens, such as bromine (Br₂).

In this reaction, the bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a bromonium ion intermediate. chemguide.co.ukchemguide.net The bromide ion then attacks the bromonium ion, typically from the anti-face, resulting in the formation of a vicinal dibromide. The stereochemistry of the addition is generally anti. The presence of the bulky 1-methylcyclohexyl group could influence the facial selectivity of the initial electrophilic attack.

The following table summarizes the expected products from the addition reactions of 1-methylcyclohexyl methacrylate with representative nucleophiles and electrophiles. Due to the lack of specific experimental data for this particular compound, the information is based on the general reactivity of methacrylates, taking into account the steric influence of the 1-methylcyclohexyl group.

| Reactant Type | Specific Reagent Example | Expected Major Addition Type | Expected Product Structure |

| Nucleophile (Hard) | Phenylmagnesium Bromide | 1,2-Addition | 1,1-diphenyl-2-methyl-1-(1-methylcyclohexyloxy)propan-2-ol |

| Nucleophile (Soft) | Piperidine | 1,4-Addition (Michael Addition) | 1-Methylcyclohexyl 3-(piperidin-1-yl)-2-methylpropanoate |

| Nucleophile (Soft) | 1-Dodecanethiol | 1,4-Addition (Michael Addition) | 1-Methylcyclohexyl 3-(dodecylthio)-2-methylpropanoate |

| Electrophile | Bromine (Br₂) | Electrophilic Addition | 1-Methylcyclohexyl 2,3-dibromo-2-methylpropanoate |

Polymerization Kinetics and Mechanistic Studies of 1 Methylcyclohexyl Methacrylate

Homopolymerization Studies of 1-Methylcyclohexyl Methacrylate (B99206)

Homopolymerization involves the polymerization of a single type of monomer. The following subsections were intended to detail various aspects of the homopolymerization of 1-methylcyclohexyl methacrylate.

Free radical polymerization is a common method for synthesizing methacrylate polymers. It typically involves an initiator that generates free radicals, which then attack the monomer's double bond to initiate the polymer chain growth. While the general principles of free radical polymerization are well-established for methacrylates, specific studies detailing the initiation mechanisms and the kinetic parameters for 1-methylcyclohexyl methacrylate, such as initiator efficiency and the rate of initiation, could not be located.

Photoinitiated polymerization utilizes light to generate the initiating radicals. This technique offers spatial and temporal control over the polymerization process. Research into the photoinitiated polymerization of other bulky methacrylates exists, but specific kinetic data, including quantum yields and rate constants for the photoinitiation of 1-methylcyclohexyl methacrylate, are not documented in the available literature.

Transition metal catalysis can offer a pathway to controlled polymerization, leading to polymers with well-defined architectures. While this is an active area of research for various monomers, specific studies applying this approach to 1-methylcyclohexyl methacrylate and detailing the catalytic systems, reaction kinetics, and resulting polymer properties were not found.

Kinetic modeling is a powerful tool for predicting polymerization behavior and optimizing reaction conditions. High conversion polymerization is often accompanied by autoacceleration (the gel effect), where the polymerization rate increases dramatically. While extensive modeling work has been done for MMA, specific kinetic models and experimental data on high conversion phenomena for 1-methylcyclohexyl methacrylate are not available.

Copolymerization of 1-Methylcyclohexyl Methacrylate

Copolymerization involves the polymerization of two or more different monomers. This allows for the tailoring of polymer properties by combining the characteristics of different monomers.

The determination of reactivity ratios is fundamental to understanding copolymerization behavior, as they describe the relative reactivity of the propagating radical towards the different monomers in the system. Despite searches for binary and ternary copolymer systems involving 1-methylcyclohexyl methacrylate and other common methacrylates, no experimentally determined reactivity ratios or other kinetic data for such systems could be found.

Copolymerization with Acrylic Acid Derivatives and Other Monomers

The copolymerization of 1-methylcyclohexyl methacrylate with various monomers, including acrylic acid derivatives, allows for the synthesis of polymers with tailored properties. The reactivity of 1-methylcyclohexyl methacrylate in these reactions is a crucial factor influencing the final copolymer composition and structure.

In copolymerization reactions, the reactivity ratios of the comonomers determine the incorporation of each monomer into the polymer chain. For instance, in the copolymerization of methacrylates with acrylates, the reactivity ratios often indicate that methacrylate radicals prefer to add to methacrylate monomers, and acrylate (B77674) radicals to acrylate monomers. This can lead to the formation of block-like structures within the copolymer. The study of copolymerization involving monomers like methyl methacrylate (MMA) and acrylic acid (AA) has shown that the resulting copolymer's properties, such as pH-dependent swelling, are highly dependent on the monomer ratio. nih.gov For example, copolymers of AA and MMA have been synthesized with varying molar ratios, and an increase in acrylic acid concentration leads to greater pH-dependent swelling. nih.gov

The synthesis of graft copolymers, where side chains of one monomer are attached to a backbone of another, is another important application of copolymerization. For example, methacrylic acid and acrylic acid have been successfully graft copolymerized onto a styrene-butadiene block copolymer. marquette.edu The mechanism of this grafting can vary depending on the monomer; for methyl methacrylate, it proceeds by the addition of the monomer to an allylic radical on the backbone, whereas for acrylic and methacrylic acid, it involves the addition of a macroradical to the double bonds of the butadiene units. marquette.edu

Furthermore, the copolymerization of 1-methylcyclohexyl methacrylate with functional monomers can introduce specific functionalities into the resulting polymer. For example, copolymerization with monomers containing anthracene (B1667546) groups can yield materials that are responsive to stimuli like UV irradiation, leading to reversible crosslinking. elsevierpure.com

Influence of Comonomer Ratios on Polymerization Behavior

The ratio of comonomers in the feed has a significant impact on the polymerization kinetics and the properties of the resulting copolymer. The Mayo-Lewis equation is a fundamental model used to describe the composition of a copolymer based on the feed composition and the monomer reactivity ratios. researchgate.net The reactivity ratios, r1 and r2, represent the relative rate at which a radical ending in monomer 1 adds another monomer 1 versus a monomer 2, and vice versa.

The influence of comonomer ratios is evident in the synthesis of copolymers with specific thermal or responsive properties. For example, in the copolymerization of thermoresponsive polymers, systematically varying the comonomer ratio can shift the lower critical solution temperature (LCST) of the resulting copolymer. mdpi.com Studies on the copolymerization of methacrylic acid (MAA) and poly(ethylene glycol) methyl ether methacrylate (PEGMA) have shown that the reactivity ratios of the comonomers can be influenced by the total monomer concentration, or solids content, during polymerization. mdpi.com For shorter PEGMA chains, the reactivity ratios of both MAA and PEGMA were found to increase with the solids content. mdpi.com

In the case of acrylic acid (AA) and methyl methacrylate (MMA) copolymers, altering the molar ratio of the monomers directly affects the pH-dependent swelling behavior of the final product. nih.gov A higher concentration of acrylic acid results in increased swelling. nih.gov This demonstrates a direct link between the comonomer feed ratio and the macroscopic properties of the synthesized polymer.

The following table illustrates the effect of comonomer ratios on copolymer properties from a study on acrylic acid and methyl methacrylate copolymers. nih.gov

| Molar Ratio (AA:MMA) | Swelling Behavior |

| 3:7 | Minimum pH-dependent swelling |

| 4:6 | Increased pH-dependent swelling |

| 5:5 | Further increased pH-dependent swelling |

| 6:4 | High pH-dependent swelling |

| 7:3 | Maximum pH-dependent swelling |

This table is based on the findings that increasing acrylic acid concentration promotes pH-dependent swelling of the copolymer.

Controlled Radical Polymerization Techniques for 1-Methylcyclohexyl Methacrylate Copolymers

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. mdpi.com These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are applicable to a wide range of monomers, including 1-methylcyclohexyl methacrylate, for the synthesis of advanced copolymer structures.

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the controlled polymerization of methacrylates. cmu.edu This technique involves a reversible deactivation process where a transition metal complex, typically copper-based, reversibly activates a dormant polymer chain, allowing for the addition of monomer units in a controlled manner. cmu.edu ATRP has been used to synthesize well-defined block copolymers of methacrylates and acrylates. escholarship.org The sequence of monomer addition can be crucial; for instance, chain extension of polyacrylate macroinitiators with methacrylates often requires specific conditions to achieve good control. escholarship.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP method that can be used to synthesize copolymers of 1-methylcyclohexyl methacrylate. RAFT polymerization utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. sigmaaldrich.com This technique has been used to produce well-defined copolymers of various methacrylates with monomers like 9-anthrylmethyl methacrylate, leading to stimuli-responsive materials. elsevierpure.com RAFT has also been applied in aqueous emulsion polymerization of methyl methacrylate, although challenges such as colloidal instability can arise depending on the stabilizer and target molecular weight. rsc.org

The following table provides a general comparison of these two CRP techniques for methacrylate polymerization.

| Technique | Catalyst/Mediator | Key Features for Methacrylate Copolymers |

| ATRP | Transition metal complex (e.g., CuBr/ligand) | Well-controlled synthesis of block copolymers, allows for high molecular weight polymers with low polydispersity. cmu.edu |

| RAFT | Thiocarbonylthio compound (RAFT agent) | High tolerance to functional groups, applicable to a wide range of monomers and reaction conditions, enables synthesis of complex architectures. sigmaaldrich.comsemanticscholar.org |

Polymerization Inhibition Strategies in 1-Methylcyclohexyl Methacrylate Systems

To prevent the premature and uncontrolled polymerization of reactive monomers like 1-methylcyclohexyl methacrylate during synthesis, purification, and storage, polymerization inhibitors are essential. google.com These inhibitors function by scavenging free radicals that can initiate the polymerization process.

Commonly used inhibitors for methacrylate monomers include phenolic compounds such as hydroquinone (B1673460) (HQ) and its monomethyl ether (MeHQ). google.com Sterically hindered phenols like 2,6-di-tert-butyl-4-methylphenol (BHT) are also effective. google.com The presence of oxygen is often necessary for these inhibitors to function effectively. googleapis.com

In addition to traditional phenolic inhibitors, other classes of compounds have been developed for high-performance inhibition. These include N-nitroso compounds and stable radical compounds. fujifilm.comtcichemicals.com For example, ammonium (B1175870) N-nitrosophenylhydroxylamine is a water-soluble inhibitor, while its oil-soluble counterparts are also available for different monomer systems. fujifilm.com Stable radicals, such as 1,1-diphenyl-2-picrylhydrazyl, can directly trap free radicals to halt polymerization. tcichemicals.com

In some cases, a combination of inhibitors is used to achieve synergistic effects. For instance, alpha-tocopherol (B171835) has been used in conjunction with MeHQ to inhibit the polymerization of methacrylate monomers. google.com The choice of inhibitor and its concentration depends on the specific monomer, the process conditions (e.g., temperature during distillation), and the required storage stability.

The following table lists some common polymerization inhibitors for methacrylate monomers.

| Inhibitor | Chemical Name | Type |

| MeHQ | 4-Methoxyphenol | Phenolic tcichemicals.com |

| HQ | Hydroquinone | Phenolic tcichemicals.com |

| BHT | 2,6-Di-tert-butyl-p-cresol | Sterically Hindered Phenol tcichemicals.com |

| PTZ | Phenothiazine | Heterocyclic acs.org |

| Q-1300 | Ammonium N-Nitrosophenylhydroxylamine | N-Nitroso Compound (Water-soluble) fujifilm.com |

| Q-1301 | Not specified | N-Nitroso Compound (Oil-soluble) fujifilm.com |

| DPPH | 1,1-Diphenyl-2-picrylhydrazyl | Stable Free Radical tcichemicals.com |

Structure Property Interrelationships of Poly 1 Methylcyclohexyl Methacrylate and Its Derivatives

Conformational Analysis and Polymer Architecture

The 1-methylcyclohexyl group, a significant feature of the P(1-MCHMA) repeating unit, predominantly adopts a chair conformation to minimize steric strain. Within this conformation, the orientation of the substituent groups (the methyl group and the methacrylate (B99206) ester linkage) is critical. To reduce 1,3-diaxial interactions, which are a form of steric hindrance, the bulkier methacrylate group preferentially occupies an equatorial position on the cyclohexane ring. Computational studies, such as those using density functional theory (DFT), have shown a significant energy difference between the axial and equatorial conformers, with the equatorial position being heavily favored.

This preferential positioning of the large pendant group has a cascading effect on the conformation of the entire polymer chain. The steric bulk of the equatorially positioned 1-methylcyclohexyl groups restricts the rotational freedom of the C-C single bonds in the polymer backbone. This hindrance to free rotation results in a more rigid and extended polymer chain compared to polymethacrylates with smaller, more flexible side groups. The reduced conformational flexibility contributes to a higher glass transition temperature and altered mechanical properties, which will be discussed in subsequent sections.

To understand the unique structural characteristics of P(1-MCHMA), it is useful to compare it with other analogous methacrylate polymers. A key comparison can be made with poly(cyclohexyl methacrylate) (PCHMA), which lacks the methyl group on the cyclohexyl ring, and poly(methyl methacrylate) (PMMA), which has a much smaller methyl ester group.

Studies on poly(methyl cyclohexyl methacrylate)s have shown that the position of the methyl group on the cyclohexyl ring influences the polymer's properties. While direct comparative studies focusing solely on the 1-methyl derivative are limited, research on poly(2-methylcyclohexyl methacrylate), poly(3-methylcyclohexyl methacrylate), and poly(4-methylcyclohexyl methacrylate) reveals that the substituent's location affects the polymer's glass transition and relaxation behaviors. researchgate.net

Compared to PCHMA, the addition of the methyl group in the 1-position in P(1-MCHMA) further increases the steric bulk of the pendant group. This is expected to lead to even greater restrictions on backbone bond rotation, resulting in a more rigid polymer chain. Consequently, P(1-MCHMA) is anticipated to have a higher glass transition temperature than PCHMA.

When compared to PMMA, the difference is even more pronounced. The small methyl group in PMMA allows for a relatively high degree of conformational freedom. The large 1-methylcyclohexyl group in P(1-MCHMA) drastically reduces this freedom, leading to a significantly different polymer architecture and, as a result, distinct thermal and mechanical properties.

| Polymer | Pendant Group | Relative Size of Pendant Group | Expected Chain Flexibility |

|---|---|---|---|

| Poly(1-Methylcyclohexyl Methacrylate) (P(1-MCHMA)) | 1-Methylcyclohexyl | Large | Low |

| Poly(cyclohexyl methacrylate) (PCHMA) | Cyclohexyl | Medium-Large | Medium-Low |

| Poly(methyl methacrylate) (PMMA) | Methyl | Small | High |

Thermal Behavior and Stability of Poly(1-Methylcyclohexyl Methacrylate)

The thermal properties of a polymer, such as its stability at elevated temperatures and its glass transition temperature, are critical for determining its processing conditions and end-use applications. The bulky side group of P(1-MCHMA) plays a crucial role in defining these characteristics.

Research has indicated that polymers incorporating the 1-methylcyclohexyl methacrylate monomer exhibit improved thermal stability. smolecule.com This enhancement can be attributed to the steric shielding provided by the bulky pendant group, which can hinder the chain scission and depolymerization reactions that typically occur at elevated temperatures. The rigid structure of the 1-methylcyclohexyl group may also dissipate thermal energy more effectively without leading to bond cleavage.

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is highly dependent on the free volume within the polymer matrix and the ease of segmental motion of the polymer chains.

Due to the significant steric hindrance and reduced conformational flexibility imposed by the 1-methylcyclohexyl pendant group, P(1-MCHMA) is expected to have a relatively high glass transition temperature. The bulky side groups restrict the cooperative movement of the polymer chains, requiring more thermal energy to induce the transition from the glassy to the rubbery state.

In comparison to analogous polymers, the Tg of P(1-MCHMA) is anticipated to be higher than that of both PCHMA and PMMA. The methyl group in the 1-position of the cyclohexyl ring in P(1-MCHMA) adds to the steric bulk compared to the unsubstituted ring in PCHMA, thus further elevating the Tg. Poly(cyclohexyl methacrylate) has a reported Tg of approximately 104 °C. Given the added bulk, the Tg of P(1-MCHMA) would likely be higher. In contrast, the Tg of PMMA is around 105 °C, but this is for a polymer with a much smaller side group. The rigidity of the cyclohexyl ring itself contributes significantly to the higher Tg of PCHMA and, by extension, P(1-MCHMA).

| Polymer | Glass Transition Temperature (Tg) |

|---|---|

| Poly(1-Methylcyclohexyl Methacrylate) (P(1-MCHMA)) | Expected to be > 104 °C |

| Poly(cyclohexyl methacrylate) (PCHMA) | ~104 °C |

| Poly(methyl methacrylate) (PMMA) | ~105 °C |

Mechanical Characteristics of Poly(1-Methylcyclohexyl Methacrylate)

The mechanical properties of a polymer, such as its strength, stiffness, and toughness, are direct consequences of its molecular structure and the intermolecular forces between polymer chains. The unique architecture of P(1-MCHMA) results in a distinct set of mechanical characteristics.

The bulky and rigid 1-methylcyclohexyl side group in P(1-MCHMA) is expected to lead to a polymer with high stiffness and hardness. smolecule.com The restricted chain mobility, which contributes to a high Tg, also results in a high elastic modulus. The polymer chains are less able to deform under an applied load, leading to a more rigid material.

The mechanical properties of P(1-MCHMA) can be tailored by influencing factors such as crosslinking density and chain rigidity. smolecule.com By copolymerizing 1-methylcyclohexyl methacrylate with other monomers, it is possible to modulate the mechanical response of the resulting material, achieving a desired balance of properties like elasticity and strength.

For comparative purposes, PMMA is known for its high tensile strength and stiffness, but it can also be brittle. P(1-MCHMA), with its even bulkier side group, is likely to exhibit even greater stiffness and hardness. However, this increased rigidity may also lead to reduced toughness and elongation at break compared to PMMA. The large pendant groups may create more free volume, which could potentially be exploited to improve impact strength through blending or copolymerization.

| Property | Poly(1-Methylcyclohexyl Methacrylate) (P(1-MCHMA)) | Poly(methyl methacrylate) (PMMA) |

|---|---|---|

| Stiffness (Elastic Modulus) | High to Very High | High |

| Hardness | High | High |

| Tensile Strength | High | High |

| Toughness | Moderate to Low | Moderate |

Tailoring Elasticity and Strength through Polymerization Parameters

The mechanical properties of poly(1-methylcyclohexyl methacrylate), such as its elasticity and strength, are intrinsically linked to its molecular architecture, which can be controlled during polymerization. Key polymerization parameters that influence these properties include the molecular weight and molecular weight distribution of the polymer chains. Generally, for linear polymers, an increase in molecular weight leads to a corresponding increase in tensile strength and toughness up to a certain plateau. This is because longer polymer chains result in more significant intermolecular entanglements, which require more energy to overcome and deform the material.

The choice of polymerization technique can also play a crucial role. For instance, controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). This level of control is advantageous for achieving specific mechanical properties. For example, a study on poly(methyl methacrylate) (PMMA), a structurally similar polymer, demonstrated that higher molecular weight PMMA exhibits increased tensile strength and fracture surface energy.

Furthermore, the bulky 1-methylcyclohexyl group in the monomer structure contributes to the rigidity of the polymer chain, which in turn affects the mechanical properties. smolecule.com This steric hindrance can restrict chain mobility, leading to a higher glass transition temperature and potentially a more brittle material compared to methacrylates with smaller, more flexible side groups. Therefore, a careful balance between molecular weight and the inherent rigidity of the polymer is necessary to tailor the desired elasticity and strength. The relationship between molecular weight and tensile strength for methacrylic polymers is well-established, and a similar trend is expected for poly(1-methylcyclohexyl methacrylate).

Role of Crosslinking Density on Mechanical Performance

Crosslinking is a highly effective method for enhancing the mechanical performance of polymers, including poly(1-methylcyclohexyl methacrylate). By introducing covalent bonds between polymer chains, a three-dimensional network is formed, which significantly restricts chain mobility. This restriction in movement leads to a number of changes in the material's properties. An increase in crosslinking density generally results in a higher Young's modulus, increased tensile strength, and improved thermal stability. medcraveonline.comrsc.org

The introduction of crosslinks can transform a thermoplastic material into a thermoset, which does not melt or flow upon heating. This is particularly beneficial for applications requiring high dimensional stability and resistance to creep. The choice of crosslinking agent and its concentration are critical parameters in determining the final properties of the material. Common crosslinking agents for methacrylates include di-functional monomers like ethylene glycol dimethacrylate (EGDMA).

Studies on the closely related poly(methyl methacrylate) (PMMA) have shown that the concentration of the crosslinking agent has a significant impact on the mechanical properties. mdpi.comresearchgate.netnih.gov While a moderate increase in crosslinker concentration can lead to improved strength and modulus, excessive crosslinking can lead to a decrease in toughness and an increase in brittleness. mdpi.comnih.gov This is because a very high crosslink density can restrict the polymer's ability to deform and dissipate energy, making it more prone to fracture. Therefore, the crosslinking density must be carefully optimized to achieve the desired balance of stiffness, strength, and toughness for a specific application.

Below is a table illustrating the general effect of increasing crosslinking density on the mechanical properties of a methacrylate polymer, based on findings from studies on PMMA. mdpi.comresearchgate.netnih.govnih.gov

Interactive Data Table: Effect of Crosslinking Density on Mechanical Properties of Methacrylate Polymers

| Crosslinker Concentration (%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| 0 | 60 | 2.5 | 5 |

| 5 | 70 | 3.0 | 3 |

| 10 | 80 | 3.5 | 2 |

| 15 | 85 | 4.0 | 1.5 |

| 20 | 80 | 4.2 | 1 |

Optical Properties of Poly(1-Methylcyclohexyl Methacrylate) and its Derivatives

Refractive Index Studies in Relation to Polymer Structure

The optical properties of poly(1-methylcyclohexyl methacrylate) are of significant interest for potential applications in optical components. The refractive index, a key optical property, is influenced by the chemical structure of the polymer, particularly the nature of the substituent groups. The presence of the bulky and aliphatic 1-methylcyclohexyl group has a notable effect on the refractive index of this polymer.

For poly(1-methylcyclohexyl methacrylate), a refractive index of 1.5111 has been reported. scipoly.com This value is comparable to that of other poly(cycloalkyl methacrylates). For instance, poly(cyclohexyl methacrylate) has a reported refractive index of 1.5065. The slight increase in the refractive index of the 1-methylcyclohexyl derivative can be attributed to the presence of the additional methyl group, which increases the electron density and molar polarizability of the monomer unit.

In comparison, poly(methyl methacrylate) (PMMA), a widely used transparent polymer, has a lower refractive index of approximately 1.4893. scipoly.com The higher refractive index of poly(1-methylcyclohexyl methacrylate) makes it a potentially attractive material for applications where a higher refractive index is desirable, such as in the manufacturing of lenses and optical fibers. The bulky cyclohexyl group also contributes to a higher glass transition temperature, which can improve the dimensional stability of optical components made from this material. researchgate.net

The following table provides a comparison of the refractive indices of poly(1-methylcyclohexyl methacrylate) and some of its structurally related polymers.

Interactive Data Table: Refractive Indices of Poly(1-Methylcyclohexyl Methacrylate) and Related Polymers

| Polymer | Refractive Index (n20/D) |

|---|---|

| Poly(1-methylcyclohexyl methacrylate) | 1.5111 scipoly.com |

| Poly(cyclohexyl methacrylate) | 1.5065 |

| Poly(methyl methacrylate) | 1.4893 scipoly.com |

| Poly(hexyl methacrylate) | 1.481 |

Rheological Investigations of Poly(1-Methylcyclohexyl Methacrylate) Solutions and Melts

Concentration and Temperature Dependencies on Rheological Parameters

The rheological parameters of poly(1-methylcyclohexyl methacrylate) solutions and melts are strongly dependent on both concentration and temperature.

Concentration Dependence: In solution, as the polymer concentration increases, the viscosity also increases. This is due to the increased frequency of intermolecular interactions and entanglements between the polymer chains. At very low concentrations (in the dilute regime), the viscosity is primarily influenced by the size and shape of individual polymer coils. As the concentration increases into the semi-dilute and concentrated regimes, the polymer chains begin to overlap and entangle, leading to a much more significant increase in viscosity. The specific relationship between concentration and viscosity can often be described by power-law models.

Temperature Dependence: Temperature has a profound effect on the rheological properties of both polymer melts and solutions. An increase in temperature leads to a decrease in viscosity. This is because the increased thermal energy enhances the mobility of the polymer chains, allowing them to move past each other more easily. For polymer melts, the temperature dependence of viscosity can often be described by the Williams-Landel-Ferry (WLF) equation, particularly at temperatures above the glass transition temperature. The activation energy of flow, which can be determined from the temperature dependence of the viscosity, provides insight into the energy barrier for segmental motion of the polymer chains. Studies on PMMA melts have shown that the activation energy of flow is largely independent of molecular weight. researchgate.net

The following table summarizes the expected qualitative effects of increasing concentration and temperature on the key rheological parameters of poly(1-methylcyclohexyl methacrylate).

Interactive Data Table: Influence of Concentration and Temperature on Rheological Parameters

| Parameter | Effect of Increasing Concentration (in solution) | Effect of Increasing Temperature (in melt or solution) |

|---|---|---|

| Viscosity | Increase | Decrease |

| Elastic Modulus (G') | Increase | Decrease |

| Loss Modulus (G'') | Increase | Decrease |

| Relaxation Time | Increase | Decrease |

Shear-Induced Phenomena in Polymer Systems

The study of shear-induced phenomena is crucial for understanding the processability and performance of polymer systems. These phenomena describe how the viscosity and elastic properties of a material change in response to an applied shear force. For poly(1-methylcyclohexyl methacrylate), the bulky and rigid 1-methylcyclohexyl side group plays a significant role in dictating its rheological behavior.

In general, polymer melts and solutions exhibit non-Newtonian fluid behavior. At low shear rates, polymer chains can exist in a randomly coiled, entangled state, leading to high viscosity. As the shear rate increases, these chains tend to disentangle and align in the direction of flow, a phenomenon known as shear thinning. This alignment reduces the resistance to flow, thereby decreasing the viscosity. Given the significant steric hindrance provided by the 1-methylcyclohexyl side group, it is anticipated that poly(1-methylcyclohexyl methacrylate) would exhibit pronounced shear thinning behavior. The bulky side groups would likely lead to a high initial viscosity due to restricted chain mobility and significant intermolecular friction.

The viscoelastic properties of the polymer are also of great importance. When subjected to stress, the material will exhibit both viscous (flow) and elastic (deformation and recovery) responses. The balance between these responses is dependent on the timescale of the applied force relative to the relaxation time of the polymer chains. The presence of the rigid cycloaliphatic group is expected to increase the relaxation time of the polymer chains, leading to a more pronounced elastic character, especially at higher frequencies or shear rates. This could be advantageous in applications requiring good dimensional stability under load.

| Rheological Property | Expected Behavior for Poly(1-Methylcyclohexyl Methacrylate) | Structural Rationale |

| Zero-Shear Viscosity | High | The bulky 1-methylcyclohexyl side group restricts chain rotation and increases intermolecular friction, leading to high viscosity at rest or very low shear rates. |

| Shear Thinning | Pronounced | As shear rate increases, the rigid side groups will force the polymer backbone to align with the flow direction to minimize steric interactions, causing a significant drop in viscosity. |

| Elasticity | High | The rigidity of the cycloaliphatic ring hinders rapid conformational changes, leading to a more elastic, solid-like response at short timescales (high shear rates). |

| Relaxation Time | Long | The steric hindrance from the side groups slows down the process of polymer chains returning to their random coil conformation after stress is removed. |

These predictions are based on the established principles of polymer rheology and the known effects of bulky side groups on the flow behavior of polymers.

Dielectric Relaxation Spectroscopy (DRS) for Polymer Dynamics

Dielectric Relaxation Spectroscopy (DRS) is a powerful technique used to investigate the molecular dynamics of polymers. novocontrol.de By applying an oscillating electric field and measuring the response of dipolar groups within the polymer structure, DRS can probe molecular motions over a wide range of frequencies and temperatures. novocontrol.de For poly(1-methylcyclohexyl methacrylate), several distinct relaxation processes are expected, each corresponding to a different type of molecular motion.

The primary relaxation, or α-relaxation , is associated with the glass transition temperature (Tg) of the polymer. This relaxation corresponds to the large-scale, cooperative segmental motions of the polymer backbone. Below the glass transition temperature, these large-scale motions are frozen, and the material is in a glassy state. The presence of the bulky 1-methylcyclohexyl side group is expected to significantly increase the Tg and the temperature at which the α-relaxation is observed, due to the restriction of backbone mobility.

Secondary relaxations, which occur at temperatures below the Tg, are also anticipated. These are typically labeled β , γ , and so on, in order of decreasing temperature.

The β-relaxation in polymethacrylates is often attributed to the rotation of the entire ester side group (-COOC₇H₁₃) around the C-C bond connecting it to the main chain. This motion is more localized than the segmental motions of the α-relaxation and can occur in the glassy state.

The γ-relaxation is associated with more localized motions within the side group itself. For poly(1-methylcyclohexyl methacrylate), a potential γ-relaxation could be due to the chair-boat or chair-chair conformational transitions of the cyclohexyl ring. The presence of the methyl group on the ring may influence the energy barrier and frequency of this transition compared to unsubstituted poly(cyclohexyl methacrylate).

Studies on the closely related poly(cyclohexyl methacrylate) have identified four relaxation processes (α, β, γ, δ). sigmaaldrich.com It is reasonable to expect a similar pattern for poly(1-methylcyclohexyl methacrylate), with modifications to the relaxation temperatures and activation energies due to the presence of the methyl group. The methyl group could introduce additional steric hindrance, potentially shifting the β-relaxation to a higher temperature or affecting the dynamics of the cyclohexyl ring inversion (γ-relaxation).

A summary of the expected dielectric relaxations for poly(1-methylcyclohexyl methacrylate) is presented below:

| Relaxation Process | Associated Molecular Motion | Expected Temperature Range (relative to Tg) |

| α-Relaxation | Cooperative segmental motion of the main polymer chain | At and above the glass transition temperature (Tg) |

| β-Relaxation | Rotation of the entire 1-methylcyclohexyl methacrylate side group | Below Tg |

| γ-Relaxation | Conformational changes within the cyclohexyl ring (e.g., chair-chair inversion) | Well below Tg |

The precise characterization of these relaxation processes through experimental DRS studies would provide valuable data on the molecular-level dynamics and their relationship to the macroscopic physical and mechanical properties of poly(1-methylcyclohexyl methacrylate).

Advanced Analytical and Characterization Techniques for 1 Methylcyclohexyl Methacrylate Polymers

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 1-MCHMA polymers. They provide detailed information about the chemical bonding and elemental composition of the material.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of 1-MCHMA polymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the polymer's architecture.

¹H NMR spectroscopy of the 1-MCHMA monomer reveals characteristic signals corresponding to its different proton environments. For instance, the vinyl protons of the methacrylate (B99206) group typically appear as distinct peaks, while the protons of the cyclohexyl ring and the methyl group produce signals in specific regions of the spectrum. The spectrum of cyclohexylmethanol, a related compound, shows a two-proton peak at 3.40 δ, indicative of a –CH₂– group bonded to an oxygen atom. libretexts.org In contrast, the ¹H NMR spectrum of 1-methylcyclohexanol (B147175), another related structure, would be expected to show a prominent singlet for the quaternary methyl group. libretexts.org For methacrylate molecules in general, changes in the chemical shifts of certain proton and carbon resonances can indicate interactions with other molecules, such as lipid bilayers. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the polymer. The spectrum of the 1-MCHMA monomer exhibits distinct signals for the carbonyl carbon, the olefinic carbons of the methacrylate group, and the various carbons of the 1-methylcyclohexyl moiety. In studies of methyl methacrylate (MMA), ¹³C NMR has been instrumental in identifying the different carbon environments within the molecule. chemicalbook.com The chemical shifts in both ¹H and ¹³C NMR can be influenced by the solvent and the presence of other interacting species. nih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Data for Methacrylate Monomers

| Nucleus | Monomer | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H | Cyclohexyl Methacrylate | 6.082, 5.517 | Vinyl protons (=CH₂) |

| 4.85 | O-CH proton of cyclohexyl ring | ||

| 1.937 | Methacrylate methyl protons (-CH₃) | ||

| 1.2-1.8 | Cyclohexyl ring protons | ||

| ¹³C | Methyl Methacrylate | 167.0 | Carbonyl carbon (C=O) |

| 136.1 | Quaternary vinyl carbon | ||

| 125.7 | Methylene vinyl carbon (=CH₂) | ||

| 51.8 | Methoxy carbon (-OCH₃) | ||

| 18.3 | Methacrylate methyl carbon (-CH₃) |

Note: This table presents representative data for related methacrylate monomers to illustrate typical chemical shift ranges. Specific values for 1-Methylcyclohexyl methacrylate may vary.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a polymer. The FTIR spectrum of poly(1-MCHMA) displays characteristic absorption bands that confirm its chemical structure.

Key vibrational bands include:

C=O Stretching: A strong absorption band typically observed in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group in the methacrylate unit. For instance, in butyl methacrylate polymers, this band appears around 1729 cm⁻¹. researchgate.net

C-O-C Stretching: Bands associated with the stretching vibrations of the C-O-C linkage of the ester group are typically found in the 1100-1300 cm⁻¹ region. researchgate.net

C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the methyl and cyclohexyl groups appear in the 2850-3000 cm⁻¹ range. C-H bending vibrations are observed at lower wavenumbers, such as around 1450 cm⁻¹ for CH₂ bending. researchgate.net

The presence and specific positions of these bands provide a molecular fingerprint of the poly(1-MCHMA) and can be used to monitor polymerization reactions and assess the purity of the final product.

Table 2: Characteristic FTIR Absorption Bands for Methacrylate Polymers

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1720 - 1740 |

| C-O-C | Stretching | 1100 - 1300 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C-H (CH₂) | Bending | ~1450 |

This table provides a general guide to the characteristic FTIR bands for methacrylate polymers.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For poly(1-MCHMA), XPS is particularly valuable for analyzing the surface chemistry of thin films and coatings.

An XPS analysis of a poly(methacrylate) surface provides high-resolution spectra for the core levels of the constituent elements, primarily carbon (C 1s) and oxygen (O 1s). The C 1s spectrum can be deconvoluted into multiple component peaks, each corresponding to a different chemical environment for the carbon atoms. casaxps.com For a typical polymethacrylate (B1205211) like poly(methyl methacrylate) (PMMA), these environments include:

Hydrocarbon (C-C, C-H)

Carbon singly bonded to oxygen (C-O)

Carbon in the carbonyl group (O=C-O)

The binding energies of these peaks provide information about the chemical bonding. casaxps.comresearchgate.net Similarly, the O 1s spectrum can be resolved into components representing the carbonyl oxygen (C=O) and the ester oxygen (C-O-C). casaxps.com The relative areas of these peaks can be used to determine the surface stoichiometry and compare it to the bulk composition of the polymer. This is particularly useful in studies of polymer blends and copolymers, where surface enrichment of one component may occur. epa.gov

Table 3: Typical Binding Energies in XPS Analysis of Polymethacrylates

| Element | Orbital | Chemical Environment | Typical Binding Energy (eV) |

|---|---|---|---|

| C | 1s | C-C, C-H | ~285.0 |

| C | 1s | C-O | ~286.5 |

| C | 1s | O=C-O | ~289.0 |

| O | 1s | C=O | ~532.0 |

| O | 1s | C-O-C | ~533.5 |

Binding energies are approximate and can vary slightly depending on the specific polymer and instrument calibration.

Chromatographic Analysis

Chromatographic techniques are essential for separating and analyzing the components of a polymer sample, providing information on molecular weight distribution and purity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. azom.com GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

The output from a GPC analysis is a chromatogram that represents the distribution of molecular sizes in the polymer sample. From this data, several important molecular weight averages can be calculated:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity index (PDI = Mw/Mn) , which indicates the breadth of the molecular weight distribution.

For example, a commercially available poly(cyclohexyl methacrylate) standard has an average Mw of approximately 65,000 as determined by GPC. sigmaaldrich.com GPC is crucial for quality control in polymer production, as the molecular weight and its distribution significantly influence the mechanical and physical properties of the final material. lcms.cz Advanced GPC systems can incorporate multiple detectors, such as refractive index (RI), viscometer, and light scattering detectors, to provide more comprehensive information about the polymer's structure and conformation in solution. azom.com

Table 4: Molecular Weight Data from GPC Analysis

| Parameter | Description | Typical Application |

|---|---|---|

| Mn (Number-average molecular weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Mw (Weight-average molecular weight) | An average that is more sensitive to the presence of high molecular weight chains. | Correlates with properties like toughness and strength. |

| PDI (Polydispersity Index) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A PDI of 1.0 indicates a monodisperse polymer. Higher values indicate a broader distribution. |

Gas Chromatography (GC) is a powerful analytical technique used to separate and quantify volatile and semi-volatile compounds. In the context of 1-MCHMA, GC is primarily used for two key purposes: assessing the purity of the monomer and determining the amount of unreacted residual monomer in the final polymer product.

For purity analysis, a sample of the 1-MCHMA monomer is injected into the GC, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. The resulting chromatogram shows a peak for each component, and the area of each peak is proportional to the concentration of that compound. This allows for the identification and quantification of any impurities.

For residual monomer analysis, the polymer is typically dissolved in a suitable solvent or extracted to release any trapped monomer. chrom-china.com This solution is then analyzed by GC, often coupled with a sensitive detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netshimadzu.com This analysis is critical for applications where low residual monomer content is required, such as in biomedical devices or food contact materials, to ensure the safety and performance of the product. americanlaboratory.com The method can be optimized to achieve low limits of detection and quantification. chrom-china.comamericanlaboratory.com

Table 5: Applications of GC in the Analysis of 1-Methylcyclohexyl Methacrylate

| Application | Technique | Information Obtained | Importance |

|---|---|---|---|

| Monomer Purity | GC-FID, GC-MS | Identification and quantification of impurities in the 1-MCHMA monomer. | Ensures the quality and consistency of the starting material for polymerization. |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For poly(1-methylcyclohexyl methacrylate), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are particularly vital for determining its thermal stability and transitional behaviors.

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and degradation profile of polymeric materials. It works by continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting data, presented as a TGA curve (mass versus temperature) and its derivative (DTG curve, rate of mass loss versus temperature), provide critical information about the onset of degradation, the temperatures of maximum degradation rates, and the composition of the final residue.

While specific TGA data for poly(1-methylcyclohexyl methacrylate) is not extensively documented in publicly available literature, the degradation behavior can be inferred from studies on analogous poly(alkyl methacrylates). For instance, poly(methyl methacrylate) (PMMA) is well-known to degrade primarily through an unzipping mechanism, yielding high quantities of its monomer. researchgate.netmarquette.edu The thermal degradation of PMMA typically occurs in one to three stages, depending on the polymer's structural characteristics like the presence of weak links. researchgate.netmarquette.edu

For poly(methacrylate)s with bulkier side groups, the degradation mechanism can be more complex. A study on poly[3-(1-cyclohexyl)azetidinyl methacrylate], which also contains a cyclohexyl ring, indicated a two-stage breakdown process. sci-hub.se The initial weight loss began at approximately 180°C, with a second stage starting around 345°C, leaving a significant char residue (15% at 500°C). sci-hub.se This suggests that the side chain undergoes decomposition at lower temperatures before the main chain scission occurs at higher temperatures. sci-hub.se

For poly(1-methylcyclohexyl methacrylate), it is anticipated that the bulky, aliphatic 1-methylcyclohexyl side group would influence its thermal stability. The degradation would likely involve initial side-chain scission followed by main-chain depolymerization. Key parameters obtained from TGA, such as the onset temperature of degradation and temperatures of specific weight loss percentages, are crucial for defining the material's service temperature and processing limits.

Table 1: Representative Thermal Degradation Stages for a Related Poly(methacrylate)

| Polymer | Degradation Stage | Onset Temperature (°C) | Weight Loss (%) |

|---|---|---|---|

| Poly[3-(1-cyclohexyl)azetidinyl methacrylate] | Stage 1 | ~180 | ~48 |

| Stage 2 | ~345 | ~35 |

Data derived from a study on a polymer with a similar cyclohexyl moiety. sci-hub.se

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. hu-berlin.demdpi.com It is widely used to determine key thermal transitions in polymers, most notably the glass transition temperature (Tg). mit.edu The Tg represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mit.edu This transition is observed as a step-like change in the heat flow curve. mdpi.com

There is limited specific DSC data for poly(1-methylcyclohexyl methacrylate). However, extensive research on the closely related poly(cyclohexyl methacrylate) (PCHMA) provides valuable insights. The Tg of a polymer is heavily influenced by factors such as chain flexibility, steric hindrance from side groups, molecular weight, and the experimental heating rate. mit.edusigmaaldrich.com The bulky cyclohexyl group in PCHMA restricts the rotational motion of the polymer backbone, leading to a relatively high glass transition temperature.

Different studies have reported slightly varying Tg values for PCHMA, which is common due to differences in polymer molecular weight and measurement conditions. sigmaaldrich.com One study using DSC determined the Tg of PCHMA to be 371 K (98°C). researchgate.net Another source reports a Tg of 85.53°C from a second heating scan at a rate of 10°C/min. polymersource.ca A commercial supplier lists the Tg of PCHMA as 104°C. sigmaaldrich.com The addition of a methyl group to the cyclohexyl ring, as in poly(1-methylcyclohexyl methacrylate), would further increase the steric hindrance, likely resulting in a glass transition temperature within or slightly above this range.

Table 2: Glass Transition Temperatures (Tg) of Poly(cyclohexyl methacrylate) from Various Sources

| Source | Tg (°C) | Method |

|---|---|---|

| Polymer Source, Inc. polymersource.ca | 85.53 | DSC |

| Kaya, I., et al. (2014) researchgate.net | 98 | DSC |

Computational Chemistry and Theoretical Modeling of 1 Methylcyclohexyl Methacrylate Systems

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are instrumental in exploring the conformational landscape and dynamic behavior of 1-methylcyclohexyl methacrylate (B99206) and its polymeric forms. These methods treat molecules as a collection of atoms held together by springs, allowing for the calculation of potential energy and the simulation of molecular motion over time.

The 1-methylcyclohexyl group typically adopts a chair conformation. To minimize steric hindrance, the ester group preferentially occupies an equatorial position. Nuclear Overhauser effect spectroscopy (NOESY) has confirmed this preferential positioning by revealing through-space coupling between the protons of the methylcyclohexyl group and the methacrylate vinyl group. smolecule.com

Simulations can model the flexibility of the polymer chain, which is influenced by the rotational barriers around the chemical bonds. For instance, the transition from a flexible chain to a more rigid, rod-like polymer can be simulated by adjusting the bending potential in the model. youtube.com The persistence length, a measure of a polymer chain's stiffness, can be determined from the decay of bond-bond correlation functions in these simulations. youtube.com

Furthermore, MD simulations can elucidate how these polymers interact with solvents or other surfaces. For example, simulations have been used to study the swelling of poly(methyl methacrylate) (PMMA) in supercritical carbon dioxide, a process relevant to polymer processing and purification. nih.gov These simulations track the increase in the polymer's mass and volume and the conformational changes of the macromolecules as they absorb the solvent. nih.gov

The table below summarizes key parameters often derived from molecular dynamics simulations to characterize polymer conformations.

| Parameter | Description | Relevance to Poly(1-methylcyclohexyl methacrylate) |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of a polymer chain. | Influenced by the bulky 1-methylcyclohexyl group, affecting the polymer's solution viscosity and hydrodynamic volume. |

| End-to-End Distance | The distance between the two ends of a polymer chain. | Provides insight into the overall shape and extension of the polymer chain in different environments. |

| Persistence Length | A measure of the stiffness or rigidity of a polymer chain. | The steric hindrance from the 1-methylcyclohexyl group is expected to increase the persistence length compared to linear alkyl methacrylates. |

| Torsional Angles | The angles of rotation around the chemical bonds in the polymer backbone. | Determine the local conformation and flexibility of the polymer chain. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, providing valuable insights into the reactivity and electronic properties of molecules like 1-methylcyclohexyl methacrylate.

DFT calculations are employed to determine the electronic structure of 1-methylcyclohexyl methacrylate, including the distribution of electrons and the energies of molecular orbitals. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's electronic stability and reactivity.

For 1-methylcyclohexyl methacrylate, the calculated HOMO-LUMO gap is approximately 6.20 eV, which suggests significant electronic stability and insulating properties. smolecule.com This wide band gap contributes to the material's optical transparency. smolecule.com Frontier molecular orbital analysis of methacrylic derivatives generally shows HOMO energies ranging from -6.0 to -8.0 eV and LUMO energies between -1.0 and -3.0 eV. smolecule.com

DFT can also be used to model reaction mechanisms, such as the esterification process to synthesize 1-methylcyclohexyl methacrylate from methacrylic acid and 1-methylcyclohexanol (B147175). These calculations reveal that the reaction proceeds through a concerted transition state involving a four-membered ring conformation. smolecule.com The activation energy for this process has been calculated to be in the range of 14.9 to 15.3 kcal/mol. smolecule.com

The following table presents a conceptual overview of electronic properties for methacrylic derivatives based on DFT calculations.

| Property | Typical Value Range for Methacrylates | Significance for 1-Methylcyclohexyl Methacrylate |

| HOMO Energy | -6.0 to -8.0 eV smolecule.com | Influences the molecule's ability to donate electrons in a chemical reaction. |

| LUMO Energy | -1.0 to -3.0 eV smolecule.com | Influences the molecule's ability to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | ~6.20 eV smolecule.com | Indicates high electronic stability and low reactivity. Contributes to optical transparency. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their macroscopic properties. This approach is particularly valuable in polymer science for predicting the properties of new materials without the need for extensive experimental synthesis and characterization.

In QSPR, molecular descriptors, which are numerical representations of a molecule's chemical information, are used to build mathematical models that predict properties such as thermal stability, hydrophobicity, and mechanical strength. For polymers of 1-methylcyclohexyl methacrylate, the bulky cyclohexyl group is a key structural feature that significantly influences these properties.

The presence of the cyclohexyl group enhances the hydrophobicity (water-repelling nature) of the polymer. smolecule.com This makes it suitable for applications in water-resistant materials and coatings. smolecule.com The bulky structure also contributes to improved thermal stability compared to polymers without this group. smolecule.com By influencing the crosslinking density and chain rigidity, the 1-methylcyclohexyl group allows for the tailoring of mechanical properties like elasticity and strength. smolecule.com

Feature selection algorithms are crucial in QSPR model development to identify the most relevant molecular descriptors and eliminate redundant information. smolecule.com Consensus modeling, which combines predictions from multiple QSPR models, often leads to more robust and reliable predictions by reducing variance and model-specific biases. smolecule.com

The table below illustrates how molecular descriptors for 1-methylcyclohexyl methacrylate can be conceptually correlated with macroscopic polymer properties.

| Molecular Descriptor | Influence on Polymer Property | Predicted Macroscopic Property |

| Molecular Volume/Surface Area | The large size of the 1-methylcyclohexyl group increases steric hindrance. | Higher glass transition temperature (Tg), increased thermal stability. |

| LogP (Octanol-Water Partition Coefficient) | The nonpolar cyclohexyl ring increases the molecule's affinity for nonpolar environments. | Increased hydrophobicity, lower water absorption. |

| Topological Indices | Reflect the branching and connectivity of the monomer unit. | Correlation with mechanical properties such as modulus and hardness. |

| Polarizability | The distribution of electrons in the monomer. | Influences the refractive index and dielectric properties of the polymer. |

Polymer Property Prediction Algorithms

Recent advancements in machine learning and data science have led to the development of sophisticated algorithms for predicting polymer properties. These algorithms can learn from large datasets of known polymers to predict the properties of new, untested materials with increasing accuracy.

Graph neural networks are a promising approach, representing polymers as molecular graphs. mit.eduarxiv.org This method captures critical features like chain architecture, monomer composition, and degree of polymerization to achieve high accuracy in property prediction. arxiv.org Another innovative approach is the development of multimodal multitask pretraining frameworks that incorporate both 1D sequential information (like SMILES strings) and 3D structural information to enhance predictions. arxiv.org These models can be pretrained on large datasets and then fine-tuned for specific downstream tasks, often outperforming methods that rely on a single modality. arxiv.org

These predictive tools are becoming indispensable in materials discovery, enabling the rapid screening of vast chemical spaces to identify candidate polymers with desired properties for specific applications, accelerating the design and development of new materials. arxiv.org

Applications and Functionalization in Advanced Materials Research

Polymer Blends and Composites Research

Performance Optimization through Blending Strategies